N-(3,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenyl derivatives and benzofuran-2-carboxylic acid. The synthesis may involve:
Amidation Reaction: The carboxylic acid group of benzofuran-2-carboxylic acid reacts with an amine derivative to form the amide bond.
Substitution Reaction:
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, compounds with benzofuran structures are often investigated for their potential therapeutic properties. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects. Research into this compound could reveal similar properties.
Industry
In the industrial sector, such compounds may be used in the development of new materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide would depend on its specific biological target. Generally, benzofuran derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxamide Derivatives: Compounds with similar core structures but different substituents.
3,4-Dimethoxyphenyl Derivatives: Compounds with the same phenyl group but different core structures.
Uniqueness
N-(3,4-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can lead to distinct biological activities and applications compared to other similar compounds.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(2-ethylbutanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-5-14(6-2)22(26)25-20-16-9-7-8-10-17(16)30-21(20)23(27)24-15-11-12-18(28-3)19(13-15)29-4/h7-14H,5-6H2,1-4H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOGWKMGCVXEGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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